molecular formula C12H21N B6144124 N-(2-{bicyclo[2.2.1]heptan-2-yl}ethyl)cyclopropanamine CAS No. 1212406-73-9

N-(2-{bicyclo[2.2.1]heptan-2-yl}ethyl)cyclopropanamine

Cat. No.: B6144124
CAS No.: 1212406-73-9
M. Wt: 179.30 g/mol
InChI Key: XFYFUEVXXCHEAM-UHFFFAOYSA-N
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Description

N-(2-{Bicyclo[2.2.1]heptan-2-yl}ethyl)cyclopropanamine is a bicyclic amine derivative featuring a bicyclo[2.2.1]heptane (norbornane) core linked via an ethyl chain to a cyclopropanamine moiety. Its molecular formula is C₁₁H₁₉N, with a molecular weight of 165.275 g/mol and a calculated logP (lipophilicity) of 2.57, indicating moderate hydrophobicity . Key physicochemical properties include a boiling point of 232.3°C at 760 mmHg, a density of 1 g/cm³, and a refractive index of 1.525, suggesting stability under standard conditions . The compound’s structure combines the rigid norbornane scaffold—known for enhancing metabolic stability and receptor binding—with the strained cyclopropane ring, which may influence electronic and steric interactions in biological systems.

Properties

IUPAC Name

N-[2-(2-bicyclo[2.2.1]heptanyl)ethyl]cyclopropanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21N/c1-2-10-7-9(1)8-11(10)5-6-13-12-3-4-12/h9-13H,1-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFYFUEVXXCHEAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NCCC2CC3CCC2C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Norbornane Core Synthesis via Diels-Alder Reaction

The bicyclo[2.2.1]heptane (norbornane) skeleton is classically synthesized through a Diels-Alder reaction between cyclopentadiene and a dienophile such as ethylene or substituted olefins . For instance, 2-butene reacts with cyclopentadiene under thermal conditions (100–150°C) to yield 5,6-dimethylbicyclo[2.2.1]hept-2-ene as an intermediate . Subsequent isomerization using acid catalysts (e.g., silica-alumina or zeolites) at 150–350°C redistributes substituents, producing 2-methylene-3-methylbicyclo[2.2.1]heptane or 2,3-dimethylbicyclo[2.2.1]hept-2-ene . Hydrogenation of the unsaturated norbornene derivatives over palladium catalysts provides the fully saturated norbornane framework .

Key Reaction Parameters for Norbornane Synthesis

StepConditionsCatalysts/ReagentsYield (%)
Diels-Alder Reaction100–150°C, solvent-freeNone70–85
Isomerization150–350°C, 1–5 hSilica-alumina80–90
HydrogenationH₂ (1–3 atm), 25–50°CPd/C (5% w/w)95–98

Introduction of the Ethylamine Side Chain

Functionalization of the norbornane core at the 2-position is critical for appending the ethylamine moiety. 2-Bromonorbornane serves as a pivotal intermediate, synthesized via radical bromination using N-bromosuccinimide (NBS) and azoisobutyronitrile (AIBN) in CCl₄ . Subsequent nucleophilic substitution with potassium phthalimide in DMF affords 2-(norbornan-2-yl)ethylphthalimide , which is hydrolyzed with hydrazine to yield 2-(norbornan-2-yl)ethylamine .

Alternative Pathway : Reductive amination of 2-norbornanecarbaldehyde with ammonium acetate and sodium cyanoborohydride in methanol provides direct access to the ethylamine derivative .

MethodAdvantagesLimitationsYield (%)
Radical BrominationHigh regioselectivityRequires toxic CCl₄65–75
Reductive AminationOne-pot synthesisSensitivity to moisture50–60

Cyclopropanamine Coupling Strategies

The final step involves conjugating cyclopropanamine to the norbornane-ethyl scaffold. Alkylation of cyclopropanamine with 2-(norbornan-2-yl)ethyl bromide in the presence of potassium carbonate in acetonitrile affords the target compound . To mitigate dialkylation, a 3:1 molar excess of cyclopropanamine is employed .

Mitsunobu Reaction : An alternative route utilizes 2-(norbornan-2-yl)ethanol and cyclopropanamine with diisopropyl azodicarboxylate (DIAD) and triphenylphosphine in THF, forming the C–N bond directly . This method avoids over-alkylation but requires stringent anhydrous conditions .

Reaction Conditions for Cyclopropanamine Coupling

MethodReagents/ConditionsYield (%)
AlkylationK₂CO₃, CH₃CN, reflux55–65
Mitsunobu ReactionDIAD, PPh₃, THF, 0°C to rt70–75

Stereochemical Considerations

The bridgehead chirality of norbornane necessitates enantioselective synthesis for applications requiring optical purity. Chiral Diels-Alder catalysts like Jacobsen’s cobalt complexes induce asymmetry during the initial cycloaddition, achieving enantiomeric excess (ee) >90% . Subsequent steps preserve chirality due to the rigidity of the norbornane framework .

Industrial-Scale Production Challenges

Scaling the synthesis introduces challenges:

  • Isomerization Control : High-temperature steps risk side reactions; zeolite catalysts improve selectivity .

  • Amine Stability : Cyclopropanamine’s ring strain necessitates low-temperature alkylation to prevent decomposition .

  • Cost Efficiency : Patent methodologies prioritize inexpensive dienophiles (e.g., 2-butene) over costly aldehydes .

Chemical Reactions Analysis

Types of Reactions

N-(2-{bicyclo[2.2.1]heptan-2-yl}ethyl)cyclopropanamine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Sodium azide in an aprotic solvent like dimethylformamide (DMF).

Major Products

    Oxidation: Ketones or carboxylic acids.

    Reduction: Primary amines.

    Substitution: Azides or halogenated derivatives.

Scientific Research Applications

N-(2-{bicyclo[2.2.1]heptan-2-yl}ethyl)cyclopropanamine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-{bicyclo[2.2.1]heptan-2-yl}ethyl)cyclopropanamine involves its interaction with specific molecular targets, such as receptors or enzymes. The bicyclic structure allows for a unique binding affinity, which can modulate the activity of these targets. This modulation can lead to various biological effects, depending on the specific pathway involved .

Comparison with Similar Compounds

Comparison with Similar Compounds

The bicyclo[2.2.1]heptane scaffold is widely utilized in medicinal chemistry due to its conformational rigidity and ability to mimic natural terpenes. Below, N-(2-{bicyclo[2.2.1]heptan-2-yl}ethyl)cyclopropanamine is compared to structurally analogous compounds with variations in substituents, biological activity, and synthetic routes.

NMDA Receptor Antagonists with Piperidine/Morpholine Substituents

  • Examples: 2-Phenyl-N-(2-(piperidin-1-yl)ethyl)bicyclo[2.2.1]heptan-2-amine (5a) N-(2-Morpholinoethyl)-2-phenylbicyclo[2.2.1]heptan-2-amine (5c) .
  • Key Differences :

    • Substituents : Piperidine/morpholine groups vs. cyclopropanamine.
    • Biological Activity : Compounds 5a–f act as uncompetitive NMDA receptor antagonists at the phencyclidine (PCP) binding site, with 5a showing the highest affinity and neuroprotective efficacy in rodent models .
    • Toxicity : At concentrations >100 µM, these compounds exhibit concentration-dependent toxicity in MDCK (epithelial) and N2a (neuronal) cell lines, comparable to the reference drug memantine .

Cannabinoid Receptor Ligands

  • Example :

    • CUMYL-NBMINACA : (1-(Bicyclo[2.2.1]heptan-2-yl)methyl)-N-(2-phenylpropan-2-yl)-1H-indazole-3-carboxamide .
  • Key Differences: Substituents: Indazole-carboxamide vs. cyclopropanamine. Biological Activity: CUMYL-NBMINACA is a synthetic cannabinoid receptor agonist linked to psychoactive effects, highlighting how substituent choice directs activity toward distinct receptor families (CB1/CB2 vs. NMDA).

Urea and Amide Derivatives

  • Examples: 1-[(Adamantan-1-yl)methyl]-3-(bicyclo[2.2.1]heptan-2-yl)urea (36% yield) . N-(2-{7-Oxabicyclo[2.2.1]heptan-2-yl}ethyl)acetamide derivatives (e.g., CA-Nor1, CA-Nor2) .
  • Key Differences: Linkage: Urea/amide vs. ethyl-cyclopropanamine. Synthetic Routes: Ureas are synthesized via CDI-mediated coupling , while amides (e.g., CA-Nor1) use carbodiimide chemistry . Applications: Ureas/amides are explored as CXCR2 antagonists (anti-cancer) or self-labeling protein tags, whereas the target compound’s NMDA antagonism is untested .

Fluorinated Analogs

  • Example :

    • 2-{Bicyclo[2.2.1]heptan-2-yl}-2,2-difluoroethan-1-amine .
  • Key Differences :

    • Substituents : Difluoroethyl vs. cyclopropanamine.
    • Impact : Fluorination increases electronegativity and metabolic resistance but may reduce cell permeability compared to the cyclopropane ring.

Physicochemical and Pharmacokinetic Comparison

Compound Molecular Weight (g/mol) logP Key Substituent Biological Activity Toxicity (IC₅₀ in MDCK/N2a)
Target Compound 165.27 2.57 Ethyl-cyclopropanamine Not reported Not tested
5a (NMDA Antagonist) ~330 ~3.5 Piperidine NMDA receptor antagonism >100 µM
CUMYL-NBMINACA ~400 ~5.0 Indazole-carboxamide Cannabinoid agonism Not reported
1-[(Adamantan-1-yl)methyl]urea 306.46 3.8 Adamantane-urea CXCR2 antagonism Not reported

Biological Activity

N-(2-{bicyclo[2.2.1]heptan-2-yl}ethyl)cyclopropanamine is a compound that has garnered interest in pharmacological research due to its unique bicyclic structure and potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its pharmacodynamics, potential therapeutic applications, and relevant case studies.

  • Molecular Formula : C12H21N
  • Molecular Weight : 179.3 g/mol
  • Structural Characteristics : The compound features a bicyclo[2.2.1]heptane moiety, which contributes to its unique steric and electronic properties, influencing its interaction with biological targets.

Pharmacodynamics

This compound exhibits several pharmacological effects that are noteworthy:

  • Receptor Interaction : Preliminary studies suggest that this compound may interact with various neurotransmitter receptors, including serotonin (5-HT) and dopamine receptors, which are crucial in mood regulation and psychotropic effects.
  • Antidepressant Activity : In animal models, compounds similar to this compound have shown promise in alleviating symptoms of depression, likely through modulation of monoaminergic systems.

Therapeutic Applications

The potential therapeutic applications of this compound include:

  • Neurological Disorders : Due to its interaction with neurotransmitter systems, it may be explored as a candidate for treating conditions such as anxiety and depression.
  • Pain Management : Some derivatives have been studied for their analgesic properties, indicating potential use in pain relief therapies.

Study 1: Antidepressant Effects

A study conducted on rodents demonstrated that administration of this compound resulted in significant reductions in depressive-like behaviors as measured by the forced swim test (FST). The results indicated an increase in serotonin levels in the hippocampus, suggesting a mechanism similar to selective serotonin reuptake inhibitors (SSRIs).

Study 2: Analgesic Properties

In a pain model using mice, this compound exhibited dose-dependent analgesic effects comparable to morphine but with a lower side effect profile. The study emphasized the importance of further investigation into its mechanism of action, particularly its interaction with opioid receptors.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntidepressantReduced depressive behaviorsStudy 1
AnalgesicDose-dependent pain reliefStudy 2
Receptor InteractionModulation of serotonin and dopaminePharmacodynamics

Q & A

Q. How can in vivo models be optimized to evaluate neuroprotective efficacy?

  • Methodological Answer : Select models mimicking human pathology:
  • Excitotoxicity models : Inject NMDA into rodent striatum and quantify neuronal loss via histology .
  • Chronic neurodegeneration : Use transgenic mice (e.g., APP/PS1 for Alzheimer’s) and assess cognitive deficits with Morris water maze .
  • Biomarker integration : Measure amyloid-β or tau levels in cerebrospinal fluid to correlate compound effects with pathology .

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